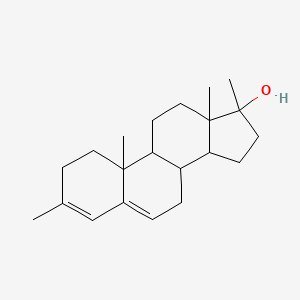![molecular formula C19H30N2O4 B14618765 2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol CAS No. 60555-01-3](/img/structure/B14618765.png)
2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol is an organic compound with a complex structure that includes a pyrrolidine ring, an imine group, and multiple ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imine: The reaction between 3,4-diethoxybenzaldehyde and 2-methoxyethylamine under acidic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 1,2-dibromoethane to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new ether derivatives.
Aplicaciones Científicas De Investigación
2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ether groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2Z)-2-{[2-(3,4-Dimethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol
- 2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-ethoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol
Uniqueness
The unique combination of the diethoxyphenyl group and the methoxyethyl imine in 2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol provides distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, which may not be present in similar compounds.
Propiedades
Número CAS |
60555-01-3 |
|---|---|
Fórmula molecular |
C19H30N2O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[2-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]iminopyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C19H30N2O4/c1-4-24-16-9-8-15(13-17(16)25-5-2)18(23-3)14-20-19-7-6-10-21(19)11-12-22/h8-9,13,18,22H,4-7,10-12,14H2,1-3H3 |
Clave InChI |
GSMYBYXUJNCJEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(CN=C2CCCN2CCO)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)

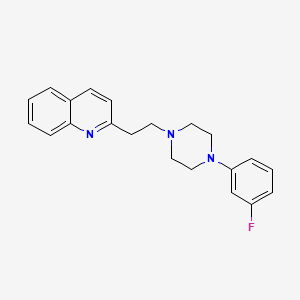
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
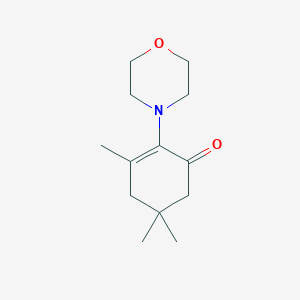
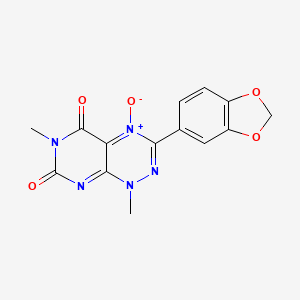
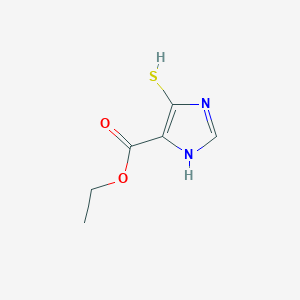
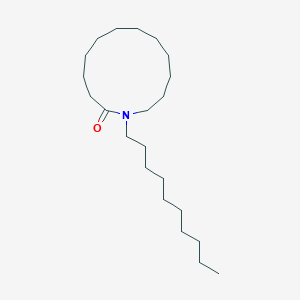
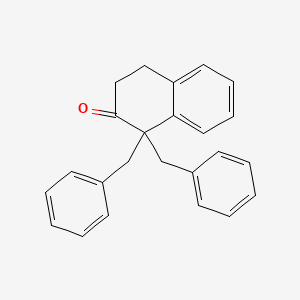


methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
